molecular formula C17H22N2O3 B268063 2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide

2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide

Katalognummer B268063
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: JVMIOBJQEFEBPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide, also known as HAPA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. HAPA is a derivative of 2-naphthol, which is a common building block in the synthesis of many organic compounds. The unique chemical structure of HAPA makes it an interesting candidate for further investigation, as it has been shown to exhibit a range of biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of 2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide is not well understood, but it is believed to interact with certain proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential anti-cancer and anti-viral effects. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide in laboratory experiments include its unique chemical structure, which makes it a useful tool in the study of various biological processes. However, the complex synthesis process and high cost of the compound may limit its use in some experiments.

Zukünftige Richtungen

There are many potential future directions for research involving 2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic applications. This compound may also be useful in the development of new analytical techniques for the detection of metal ions and other compounds in environmental samples.
In conclusion, this compound, or this compound, is a chemical compound with a unique chemical structure that has been the subject of numerous scientific studies. This compound has potential applications in various fields of research, including analytical chemistry, environmental monitoring, and therapeutic development. While the complex synthesis process and high cost of the compound may limit its use in some experiments, further research into the mechanism of action and potential applications of this compound may lead to new discoveries and advancements in the field of science.

Synthesemethoden

The synthesis of 2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 2-naphthol, which is then reacted with a series of reagents to form the intermediate compound, 2-naphthylamine. This intermediate is then reacted with a series of additional reagents to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.

Wissenschaftliche Forschungsanwendungen

2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide has been the subject of numerous scientific studies due to its potential applications in various fields of research. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence properties in the presence of certain metal ions, making it a promising candidate for use in analytical chemistry and environmental monitoring applications.

Eigenschaften

Molekularformel

C17H22N2O3

Molekulargewicht

302.37 g/mol

IUPAC-Name

2-[1-[(1-hydroxybutan-2-ylamino)methyl]naphthalen-2-yl]oxyacetamide

InChI

InChI=1S/C17H22N2O3/c1-2-13(10-20)19-9-15-14-6-4-3-5-12(14)7-8-16(15)22-11-17(18)21/h3-8,13,19-20H,2,9-11H2,1H3,(H2,18,21)

InChI-Schlüssel

JVMIOBJQEFEBPJ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=C(C=CC2=CC=CC=C21)OCC(=O)N

Kanonische SMILES

CCC(CO)NCC1=C(C=CC2=CC=CC=C21)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.